molecular formula C25H23BrN4 B402988 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330676-78-3

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B402988
CAS No.: 330676-78-3
M. Wt: 459.4g/mol
InChI Key: MWDGCBHEAMLCLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” can be determined using various spectroscopic techniques. For a similar compound, the structure was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Pharmacological Activities

Synthesis of 6-Bromo Quinazolinone Derivatives The synthesis of various 6-bromo quinazolinone derivatives, including 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline, has been researched for their significant pharmacological importance. These compounds have shown promising pharmacological activities, such as anti-inflammatory, analgesic, and anti-bacterial effects. The synthesized compounds have been systematically characterized using analytical and spectral data, ensuring their purity and structural accuracy. Furthermore, these compounds have undergone screening to validate their pharmacological efficacy, comparing favorably with standard drugs in terms of their anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antimicrobial Activities of Novel Derivatives The antimicrobial potential of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has been investigated. The chemical structures of these derivatives were meticulously confirmed through various spectral analyses, and their in vitro antibacterial and antifungal activities were evaluated against multiple bacterial species and fungal strains. This study highlights the potential of these compounds as effective antimicrobial agents, showcasing their ability to combat antibiotic-resistant bacterial strains and fungal infections (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Studies and Ligand-Mediated Coordination Chemistry

Luminescent Properties and Photo-Induced Electron Transfer Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents has provided insights into their potential applications in various scientific fields. The study of model compounds like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione and its derivatives has revealed their characteristic fluorescence quantum yields and the influence of pH on their luminescence properties. This research opens up possibilities for the use of these compounds as pH probes and in studying electron transfer processes (Gan, Chen, Chang, & Tian, 2003).

Role in Coordination Chemistry of Copper (II) The role of N,N,O-donor Schiff-base ligands in the unique coordination chemistry of Copper (II) has been explored. By designing specific ligands and forming complexes with Copper (II) ions, researchers have been able to study the influence of various factors on bromination, magnetic properties, and nuclearity. This research provides valuable insights into the complex interactions in coordination chemistry, potentially paving the way for advancements in material sciences and catalysis (Majumder et al., 2016).

Future Directions

The future directions for research on “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” could involve further exploration of its potential biological activity, given that compounds with a piperazine moiety are found in a variety of biologically active compounds . Additionally, further studies could explore its synthesis and chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (like egfr and her2) and inhibit their activity . This inhibition could lead to changes in the cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.

Properties

IUPAC Name

6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGCBHEAMLCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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